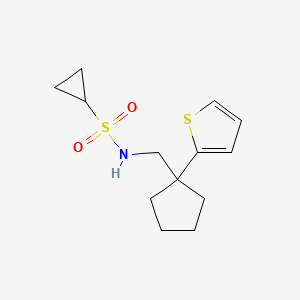![molecular formula C15H13F2N3O B2619824 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide CAS No. 2195878-33-0](/img/structure/B2619824.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopropylpyrimidine moiety and difluorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Cyclopropylpyrimidine Moiety: This can be achieved through the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions.
Coupling with Difluorobenzamide: The cyclopropylpyrimidine intermediate is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-cyclopropylpyrimidin-4-yl)methyl]nicotinamide
- 6-Chloro-N-cyclopropylpyrimidin-4-amine
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide is unique due to its specific combination of a cyclopropylpyrimidine moiety and difluorobenzamide structure. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJSATVTGKJVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-methylpiperazino)ethyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2619741.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2619748.png)


![1-[4-(Methylsulfanyl)phenyl]-2-({thieno[3,2-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B2619753.png)
methanone oxime](/img/structure/B2619755.png)
![ethyl 2-(2-imino-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2619757.png)
![Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2619758.png)

![5-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]piperidin-2-one](/img/structure/B2619760.png)
![(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2619763.png)
![5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2619764.png)
